molecular formula C19H16ClN3O3 B2603184 N'-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898435-72-8

N'-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2603184
CAS No.: 898435-72-8
M. Wt: 369.81
InChI Key: NVMZORYUJYYHOO-UHFFFAOYSA-N
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Description

The compound N'-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide features a complex tricyclic core (1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl) substituted with an 11-oxo group and an ethanediamide linker connected to a 3-chlorophenyl moiety.

Properties

IUPAC Name

N-(3-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-13-2-1-3-14(10-13)21-18(25)19(26)22-15-8-11-4-5-16(24)23-7-6-12(9-15)17(11)23/h1-3,8-10H,4-7H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMZORYUJYYHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure.

    Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the tricyclic core.

    Formation of the ethanediamide linkage: The final step involves the coupling of the tricyclic chlorophenyl intermediate with an ethanediamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Modifications

The 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core is shared among several analogs, but substituents and side chains vary significantly:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₉H₁₆ClN₃O₃* ~370.8 3-Chlorophenyl, ethanediamide Hypothesized for receptor binding or polymer synthesis
BK48053 (N-{11-oxo-1-azatricyclo[...]dodeca[...]en-6-yl}cyclohexanecarboxamide) C₁₈H₂₂N₂O₂ 298.38 Cyclohexanecarboxamide Research chemical (no specified biological activity)
BI81525 (N-{11-oxo-1-azatricyclo[...]dodeca[...]en-6-yl}thiophene-2-sulfonamide) C₁₅H₁₄N₂O₃S₂ 334.41 Thiophene-2-sulfonamide Unknown, sulfonamide groups often modulate solubility
CAS 2034359-61-8 C₂₄H₂₃N₃O₄S 449.52 Benzothiophene, hydroxypropyl Possible CNS-targeted ligand (speculative)

*Estimated based on structural similarity to BK48053.

Key Observations :

  • Chlorophenyl vs.
  • Ethanediamide Linker : This moiety distinguishes the target compound from analogs like BK48053 (carboxamide) and BI81525 (sulfonamide), possibly altering hydrogen-bonding capacity or metabolic stability .

Biological Activity

N'-(3-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with an azatricyclo framework, which is significant for its biological activity. The molecular formula is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of approximately 349.4 g/mol. The presence of the chlorophenyl group may enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features suggest potential binding affinity to various receptors, impacting signal transduction pathways.

Biological Activity Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity Mechanism of Action References
N'-(3-chlorophenyl)-N-{11-oxo...Anticancer activityInhibition of tumor growth via apoptosis induction
Analog A (similar structure)Antimicrobial propertiesDisruption of bacterial cell wall synthesis
Analog BAnti-inflammatory effectsModulation of cytokine release

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticancer Studies :
    • A study demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Antimicrobial Research :
    • Another investigation showed that an analog exhibited significant antibacterial activity against Gram-positive bacteria by interfering with cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to modulate inflammatory responses by downregulating pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

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